![molecular formula C8H10N2O B3152885 5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one CAS No. 74583-37-2](/img/structure/B3152885.png)
5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one
Overview
Description
5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one is a heterocyclic compound that contains both pyrrole and imidazole rings. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures have shown a wide range of biological activities .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit key enzymes and receptors, leading to various biological effects .
Biochemical Pathways
Related compounds have been found to interact with various biochemical pathways, leading to a range of biological activities .
Pharmacokinetics
Similar compounds have demonstrated stability in both simulated gastric fluid and simulated intestinal fluid , suggesting potential bioavailability.
Result of Action
Related compounds have been found to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and presence of other molecules can significantly influence the action and stability of similar compounds .
Preparation Methods
The synthesis of 5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one can be achieved through various synthetic routes. One common method involves the condensation of aminopyrrolines with halocarbonyl compounds . This reaction typically requires specific conditions such as the presence of a base and controlled temperatures to ensure high yields of the target product. Industrial production methods may involve multi-step processes that include the preparation of intermediate compounds followed by cyclization reactions .
Chemical Reactions Analysis
5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives, while reduction can lead to fully saturated pyrroloimidazole compounds .
Scientific Research Applications
5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one can be compared with other similar compounds such as:
1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
5-methyl-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical behavior .
Biological Activity
5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]imidazol-3-one is a nitrogen-containing heterocyclic compound that combines features of both pyrrole and imidazole rings. This compound has garnered attention due to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 150.18 g/mol
- CAS Number : 74583-37-2
- Purity : Minimum 95% .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains. In a study evaluating pyrrole derivatives, certain compounds demonstrated minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL against Staphylococcus aureus .
Antiviral and Anti-inflammatory Effects
The compound's structural features suggest potential antiviral and anti-inflammatory properties. Heterocycles containing imidazole and pyrrole are known for their ability to interact with biological targets involved in inflammatory pathways and viral replication processes. This makes them promising candidates for drug development aimed at treating infections and inflammatory diseases .
Case Study 1: Antibacterial Activity
In a comparative study of pyrrole derivatives, the compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus. The study highlighted the importance of substituent groups on the pyrrole ring in enhancing biological activity. The ethyl group in this compound may contribute to its unique interaction with bacterial enzymes, leading to its effectiveness .
Case Study 2: Synthesis and Biological Evaluation
A series of substituted 1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that modifications at the nitrogen positions significantly influenced their biological activity, with some derivatives showing MIC values comparable to established antibiotics .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-methyl-1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one | Methyl group instead of ethyl | Moderate antibacterial activity |
1,2-dihydro-3H-pyrrolo[1,2-c]imidazol-3-one | Lacks ethyl substitution | Lower efficacy than ethyl derivative |
The presence of the ethyl group in this compound is believed to enhance its steric and electronic properties, potentially affecting its binding affinity to biological targets .
Properties
IUPAC Name |
5-ethyl-1,2-dihydropyrrolo[1,2-c]imidazol-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-6-3-4-7-5-9-8(11)10(6)7/h3-4H,2,5H2,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLZYAIQOHYRBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C2N1C(=O)NC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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